
5-(2,3-二氯苯基)-1H-四唑
描述
5-(2,3-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a dichlorophenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
科学研究应用
5-(2,3-Dichlorophenyl)-1H-tetrazole has several scientific research applications, including:
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides, to enhance crop protection.
作用机制
Target of Action
The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.
Biochemical Pathways
Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .
Result of Action
Given its interaction with CDK2, it may have effects on cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole typically involves the reaction of 2,3-dichlorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-(2,3-Dichlorophenyl)-1H-tetrazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.
化学反应分析
Types of Reactions
5-(2,3-Dichlorophenyl)-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, dimethylformamide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, oxidized or reduced derivatives, and various cycloaddition products. These products have diverse applications in pharmaceuticals and materials science.
相似化合物的比较
Similar Compounds
2,3-Dichlorophenyl-1H-tetrazole: Similar in structure but with different substitution patterns on the phenyl ring.
2,4-Dichlorophenyl-1H-tetrazole: Another dichlorophenyl-substituted tetrazole with different chemical properties.
2,5-Dichlorophenyl-1H-tetrazole: A related compound with distinct reactivity and applications.
Uniqueness
5-(2,3-Dichlorophenyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and materials science, where specific interactions with biological targets or material properties are required.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQEAMHYWSULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405606 | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-12-6 | |
| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


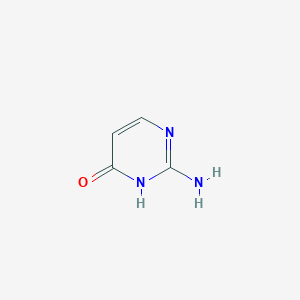

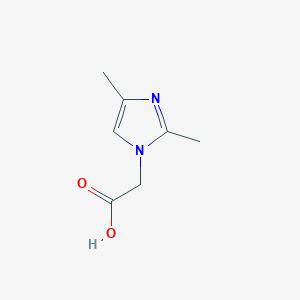
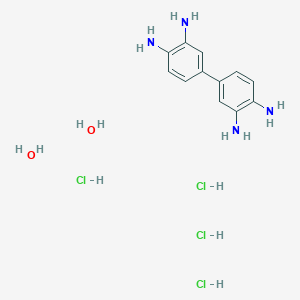
![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)
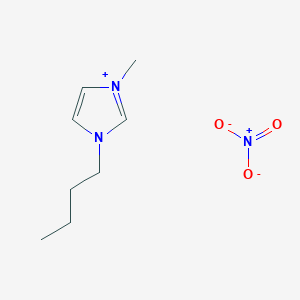
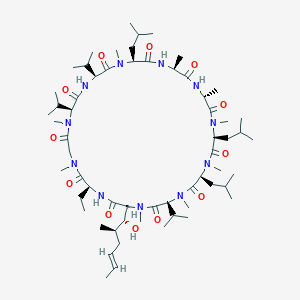
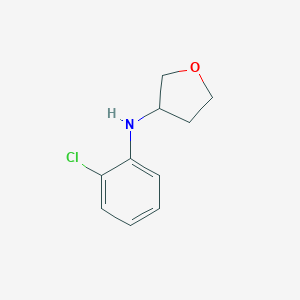


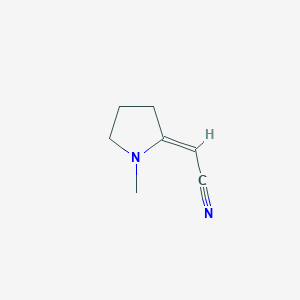
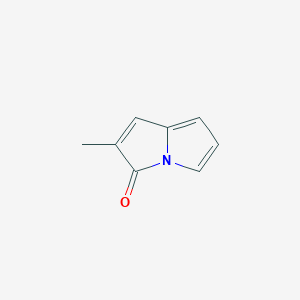

![1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)](/img/structure/B62679.png)
